2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is a fluorinated organic compound with the molecular formula C6H3F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, making it a valuable molecule in various fields of scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
Similar compounds have been known to exert various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability and efficacy may be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interactions with its targets .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biological molecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the context of the biochemical reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. The trifluoromethyl group of the compound plays a significant role in its binding interactions, influencing its affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular responses, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with enzymes and cofactors that play a role in its metabolism The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biological effects. These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone typically involves the reaction of pyrimidine derivatives with trifluoroacetylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethanone
- 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(pyrimidin-6-yl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethyl group can significantly affect the compound’s chemical and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyrimidin-5-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJOOWQTUARLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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